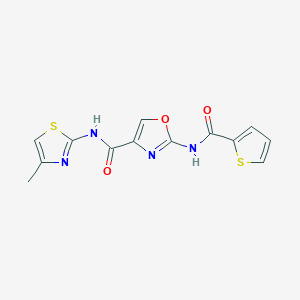

N-(4-methylthiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)-2-(thiophene-2-carbonylamino)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O3S2/c1-7-6-22-13(14-7)17-10(18)8-5-20-12(15-8)16-11(19)9-3-2-4-21-9/h2-6H,1H3,(H,14,17,18)(H,15,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHBFGGLDIMJUAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylthiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and oxazole cores. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and various halides.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

Medicine: The compound's biological activity has also been explored for its potential use in treating diseases. Its ability to interact with specific molecular targets suggests it could be developed into a therapeutic agent for various medical conditions.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which N-(4-methylthiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The trifluoromethoxy group in enhances lipophilicity and metabolic stability compared to the thiophene in the target compound .

- Backbone Flexibility : Acetamide derivatives () lack the rigidity of the oxazole-thiophene framework, possibly reducing target specificity .

Structure-Activity Relationship (SAR) Trends

- Oxazole vs. Thiazole : Oxazole’s electron-rich nature enhances interactions with cationic residues in enzyme active sites, whereas thiazole’s sulfur atom may contribute to hydrophobic binding ( vs. target compound) .

- Thiophene vs. Pyridine : Thiophene’s smaller size and lower basicity favor membrane permeability, while pyridine’s nitrogen improves solubility but may limit blood-brain barrier penetration () .

- Amide Linkers : Rigid carboxamide linkers (as in the target compound) improve conformational stability compared to flexible acetamide derivatives () .

Pharmacokinetic and Physicochemical Properties

Key Insights :

- The target compound’s oxazole and thiophene groups balance lipophilicity and metabolic stability, whereas trifluoromethoxy-substituted analogs () prioritize stability over solubility .

Biological Activity

N-(4-methylthiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of a thiazole ring, a thiophene moiety, and an oxazole structure, which contribute to its diverse biological activities. Below is a summary table of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀N₄O₃S₂ |

| Molecular Weight | 334.4 g/mol |

| CAS Number | 1286719-74-1 |

Antimicrobial Activity

Research indicates that compounds containing thiazole and thiophene rings exhibit significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves interference with bacterial topoisomerases, essential enzymes for DNA replication and transcription.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines through the activation of caspase pathways and the inhibition of cell cycle progression. For instance, a study reported that treatment with this compound led to a significant reduction in cell viability in various cancer cell lines, including breast and lung cancer cells.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The thiazole and thiophene rings facilitate binding to enzymes involved in metabolic pathways, while the oxazole group may enhance stability and bioavailability.

Cytotoxicity Studies

A critical aspect of evaluating new compounds is their cytotoxicity against non-cancerous cells. Preliminary studies suggest that this compound exhibits low cytotoxicity towards normal human cell lines, indicating a favorable therapeutic index.

Case Studies

- Study on Antimicrobial Efficacy : A recent study compared the antimicrobial effects of this compound with standard antibiotics. The results indicated that this compound exhibited superior efficacy against resistant strains of bacteria compared to traditional treatments .

- Anticancer Research : Research published in a peer-reviewed journal demonstrated that this compound significantly inhibited tumor growth in xenograft models of breast cancer. The mechanism was linked to the downregulation of key oncogenes and upregulation of tumor suppressor genes .

Q & A

Q. What are the common synthetic routes for N-(4-methylthiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide, and what key reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves sequential coupling reactions, amidation, and cyclization. For example:

- Step 1 : Coupling of thiophene-2-carboxylic acid with oxazole-4-carboxamide using EDCI/HOBt as coupling agents (yields ~60-75%) .

- Step 2 : Introduction of the 4-methylthiazole group via nucleophilic substitution or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

- Purification : Column chromatography (hexane/ethyl acetate gradients) or preparative HPLC (>95% purity) .

Table 1 : Key Reaction Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amidation | EDCI/HOBt, DMF, RT, 12h | 75 | |

| Thiazole coupling | CuI, L-proline, NaN₃, reflux | 57-67 | |

| Purification | Prep-TLC (n-hexane/EtOAc 50:50) | 98-99 |

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., thiophene δ 7.2–7.5 ppm, oxazole δ 8.1–8.3 ppm) and confirms carboxamide linkages .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ observed at m/z 389.1 for analogous compounds) .

- HPLC : Ensures purity (>98% for biological assays; C18 columns, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays for this compound?

- Methodological Answer : Contradictions may arise from assay-specific parameters (e.g., cell line variability, concentration thresholds). Strategies include:

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., fluorinated vs. methoxy-substituted derivatives) to identify critical pharmacophore elements .

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values in multiple models (e.g., cancer vs. antimicrobial assays) .

- Target Engagement Studies : Use SPR (surface plasmon resonance) or thermal shift assays to validate binding to purported targets (e.g., kinase domains) .

Q. What challenges arise in crystallographic analysis of this compound using SHELX, and how can they be addressed?

- Methodological Answer :

- Challenges : Low crystal quality, twinning, or weak diffraction due to flexible substituents (e.g., thiophene rotamers) .

- Solutions :

- Cryocooling : Stabilize crystals at 100 K to reduce disorder.

- High-Resolution Data : Collect data to 0.8 Å resolution (synchrotron sources preferred).

- Refinement : Use SHELXL’s TWIN/BASF commands for twinned datasets and validate with Rfree metrics .

Q. How to design derivatives to explore the pharmacophore while maintaining solubility?

- Methodological Answer :

- Modify Substituents : Introduce polar groups (e.g., -OH, -NH₂) on the thiazole or oxazole rings to enhance aqueous solubility without disrupting π-π stacking interactions .

- LogP Optimization : Balance lipophilicity (target LogP 2–4) using substituents like trifluoromethyl (-CF₃) or methoxy (-OCH₃) .

- Prodrug Strategies : Temporarily mask carboxamide groups as esters (e.g., tert-butyl) for improved membrane permeability .

Data Contradiction Analysis Example

- Issue : A derivative shows potent in vitro kinase inhibition but low efficacy in murine models.

- Resolution :

- Pharmacokinetics : Assess bioavailability (e.g., plasma half-life <1h may require PEGylation) .

- Metabolite Screening : Identify inactive metabolites via LC-MS (e.g., oxidative demethylation of 4-methylthiazole) .

- Structural Tweaks : Replace metabolically labile groups (e.g., 4-methyl → 4-trifluoromethyl) to enhance stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.